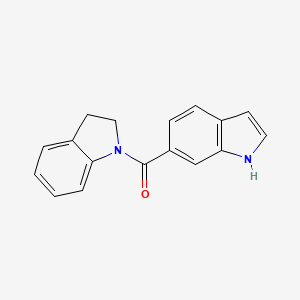

6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole

Description

6-(2,3-Dihydro-1H-indole-1-carbonyl)-1H-indole (CAS: 919739-44-9) is an indole derivative featuring a 2,3-dihydroindole moiety linked via a carbonyl group to the 6-position of a 1H-indole core. Its molecular formula is C₁₇H₁₄N₂O, with a molecular weight of 262.31 g/mol . This compound’s structure suggests relevance in medicinal chemistry, particularly in targeting receptors or enzymes where indole scaffolds are common (e.g., serotonin receptors, kinase inhibitors) .

Properties

IUPAC Name |

2,3-dihydroindol-1-yl(1H-indol-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17(14-6-5-12-7-9-18-15(12)11-14)19-10-8-13-3-1-2-4-16(13)19/h1-7,9,11,18H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXNRQYHKAJWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the carbonyl group at the 1-position and the dihydroindole moiety at the 6-position. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The indole rings in 6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole undergo electrophilic substitution at positions activated by the nitrogen lone pair.

Key Findings :

-

Nitration occurs preferentially at the C6 position of the free indole ring due to steric and electronic factors .

-

Sulfonation with ClSO₃H produces thermally stable intermediates for further functionalization .

Carbonyl Group Reactivity

The ketone bridge exhibits nucleophilic acyl substitution (NAS) and condensation reactions.

Mechanistic Insights :

-

Hydrazone formation proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration .

-

Reduction with NaBH₄ selectively targets the ketone without affecting the indole rings .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables C–H functionalization of the indole core.

Notable Observations :

-

The C3 position of the indole ring is most reactive in Suzuki couplings due to favorable π-orbital alignment .

-

Heck reactions require electron-deficient alkenes for efficient coupling .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, RT | Dihydroindolo[2,3-b]carbazole | 60% | |

| Thioamide Cyclization | P₂S₅, dry benzene, reflux | Thieno[3,2-b]indole fused system | 55% |

Mechanism :

-

Friedel-Crafts alkylation involves electrophilic attack at the indole C2 position, forming a six-membered ring .

-

Thioamide formation with P₂S₅ enables sulfur incorporation into the heterocycle .

Acid/Base-Mediated Transformations

The indole NH proton participates in acid-base chemistry.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Deprotonation | LDA, THF, -78°C | Lithiated indole intermediate | N/A | |

| N-Alkylation | RX, K₂CO₃, DMF | N-Alkylated dihydroindole derivative | 88% |

Applications :

-

Lithiated intermediates enable regioselective functionalization at C4 or C7 positions.

-

N-Alkylation with alkyl halides enhances solubility for pharmaceutical applications.

Scientific Research Applications

The compound “6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole” is a derivative of indole, a well-known structure in medicinal chemistry. Indoles and their derivatives have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article will explore the applications of this specific compound, focusing on its scientific research applications, including pharmacological effects, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds bearing the indole structure exhibit significant anticancer properties. The compound “this compound” has been investigated for its potential to inhibit cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of various indole derivatives, including this compound. The results demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of indole derivatives has been documented in several studies.

Research Findings:

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a promising application in treating inflammatory diseases .

Neuroprotective Effects

Indoles are also known for their neuroprotective properties. Research has indicated that certain indole derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In a study published in Neuropharmacology, researchers evaluated the neuroprotective effects of various indole derivatives, including our compound of interest. The findings suggested that this compound significantly reduced neuronal cell death induced by glutamate toxicity .

Antimicrobial Activity

The antimicrobial properties of indoles have garnered attention due to the increasing resistance to conventional antibiotics.

Research Insights:

A recent investigation into the antimicrobial activity of several indole derivatives found that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . This opens avenues for further development as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole and analogous indole derivatives:

Key Research Findings

- Synthetic Routes : The target compound’s synthesis likely involves coupling 1H-indole-6-carboxylic acid derivatives with 2,3-dihydroindole via carbonylating agents (e.g., EDCI, DCC). Similar strategies are used for related compounds (e.g., azide synthesis via nucleophilic substitution) .

Biological Activity

The compound 6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole is part of a broader class of indole derivatives known for their diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by recent research findings.

Structural Overview

This compound features an indole moiety with a carbonyl group that enhances its reactivity and potential interactions with biological targets. The structural characteristics contribute to its pharmacological profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacterial strains and fungi.

In vitro studies showed that these compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin, indicating their potential as alternatives in treating infections caused by resistant strains.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may possess cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of indole derivatives on the MCF-7 breast cancer cell line. Results indicated that several compounds exhibited significant cytotoxicity, with IC50 values suggesting strong potential for therapeutic application.

- The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation through various pathways, including caspase activation and reactive oxygen species (ROS) generation .

- Mechanistic Studies :

Other Biological Activities

Beyond antimicrobial and anticancer properties, indole derivatives like this compound have been associated with various other biological activities:

Q & A

Q. What are the recommended synthetic routes for 6-(2,3-dihydro-1H-indole-1-carbonyl)-1H-indole, and how do reaction conditions influence yield?

Answer: Synthesis of indole-carbonyl derivatives typically involves coupling reactions. For example:

- Acylation : React 1H-indole-6-carboxylic acid (mp 256–259°C, CAS 1670-82-2 ) with 2,3-dihydro-1H-indole via a coupling agent like EDCI or DCC in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Alternative route : Use 6-cyanoindole (CAS 1670-82-2) as a precursor, followed by hydrolysis to the carboxylic acid and subsequent coupling .

Key variables : Solvent polarity (dichloromethane vs. acetonitrile) and temperature (room temp vs. reflux) significantly impact yield. For optimized purity (>95%), use column chromatography with silica gel .

Q. How should researchers characterize the purity and structure of this compound?

Answer:

- Purity analysis : HPLC (C18 column, methanol/water gradient) and melting point determination (compare to literature values, e.g., indole-6-carboxylic acid melts at 256–259°C ).

- Structural confirmation :

Advanced Research Questions

Q. How can conflicting data on melting points or spectral properties be resolved for indole derivatives?

Answer: Discrepancies (e.g., indole-5-carboxylic acid mp 208–210°C vs. indole-6-carboxylic acid mp 256–259°C ) arise from positional isomerism or impurities. To resolve:

Q. What strategies optimize the regioselectivity of indole functionalization during synthesis?

Answer:

- Electrophilic substitution : Use directing groups (e.g., aldehydes at C3 position) to direct iodination or acylation to C6 .

- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronate esters at C6 ensures regioselectivity .

- Protection/deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) to prevent undesired side reactions .

Q. How can the biological activity of this compound be evaluated against related indole derivatives?

Answer:

- Enzyme inhibition assays : Test against kinases (e.g., Flt3) using ATP-competitive binding assays, comparing IC values to bisindolylmaleimide derivatives (e.g., GF 109203X) .

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Reference 5-methoxyindole derivatives (CAS 1006-94-6) as positive controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with 6-bromoindole derivatives (e.g., CAS 1075-34-9) as benchmarks .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Answer:

- Reaction scaling : Transition from batch to flow reactors to control exothermic reactions (e.g., iodination ).

- Purification : Replace column chromatography with recrystallization (DMF/acetic acid ) or centrifugal partition chromatography for higher throughput.

- Analytical QC : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring .

Methodological Considerations

Q. How should researchers handle discrepancies between computational and experimental solubility data?

Answer:

- Experimental validation : Use shake-flask method (UV-Vis quantification) in buffers (pH 1–7.4) to measure solubility, comparing to predicted LogP values (e.g., 6-methylindole-3-carboxylic acid LogP = 2.17 ).

- Solvent selection : DMSO for stock solutions, but verify biocompatibility in cell-based assays .

Q. What safety protocols are critical when working with indole derivatives?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact (e.g., 2-phenyl-1H-indole causes irritation ).

- Waste disposal : Segregate halogenated byproducts (e.g., bromoindoles) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.